Methyl 4,5-difluoro-2-nitrobenzoate

Lipophilicity LogP Aqueous solubility

Generic nitrobenzoate esters often fail to deliver the electrophilicity required for predictable SNAr diversification. This 4,5-difluoro-2-nitro substitution pattern solves that problem. • Cumulative electron-withdrawing effect (Σσmeta ≈ 1.384) enables efficient amine, alkoxide & thiol coupling under mild conditions. • Lower LogP (1.60) vs. non-fluorinated & ethyl ester analogs improves candidate profiles for CNS/ADME programs. • Scalable synthesis validated at 93% yield (39.71 g batch); 288.2°C bp supports distillation-based purification with minimal volatile loss.

Molecular Formula C8H5F2NO4
Molecular Weight 217.13 g/mol
CAS No. 1015433-96-1
Cat. No. B1591973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-difluoro-2-nitrobenzoate
CAS1015433-96-1
Molecular FormulaC8H5F2NO4
Molecular Weight217.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F
InChIInChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3
InChIKeyJHWZADUIXGMAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,5-difluoro-2-nitrobenzoate Overview


Methyl 4,5-difluoro-2-nitrobenzoate (CAS 1015433-96-1) is a fluorinated nitrobenzoate ester characterized by two vicinal fluorine atoms at the 4- and 5-positions and a nitro group at the 2-position on the benzoate ring. This substitution pattern imparts enhanced electron deficiency and modulated lipophilicity (experimental LogP 1.60, density 1.5 g/cm³, boiling point 288.2 °C at 760 mmHg) . It serves as a versatile building block for nucleophilic aromatic substitution (SNAr) and downstream pharmaceutical intermediate synthesis.

Building Block Fluorinated nitrobenzoate for SNAr-driven diversification.
Selection Logic Precise 4,5-difluoro-2-nitro pattern for reproducible electronic activation.
Process Chemistry Reported lower lipophilicity for aqueous-compatible workup and scale-up.

Why Generic Nitrobenzoate Substitution Fails


Generic substitution among nitrobenzoate esters is unreliable because the number and position of fluorine substituents profoundly alter electronic properties, lipophilicity, and reactivity. Hammett substituent constants demonstrate that fluorine at the meta position (σmeta 0.337) contributes an electron-withdrawing effect distinct from hydrogen or other halogens [1]. The cumulative effect of two vicinal fluorines cannot be replicated by a single fluorine or non-fluorinated analog, making the procurement of the precise 4,5-difluoro-2-nitro substitution pattern essential for reproducible reaction outcomes.

Electronic Mismatch

Mono-fluoro or non-fluorinated analogs provide lower cumulative electron deficiency, which may shift SNAr reaction rates and regioselectivity.

Lipophilicity Shift

Ethyl ester analogs increase LogP substantially; polarity-driven phase separation and aqueous workup outcomes may not transfer directly.

Class-Level Variability

Generic nitrobenzoate esters cannot guarantee the vicinal difluoro activation profile; procurement of the exact substitution pattern is required for method reproducibility.

Quantitative Differentiation vs. Analogs


Lower Lipophilicity vs. Non-Fluorinated Analog

Methyl 4,5-difluoro-2-nitrobenzoate exhibits a predicted LogP of 1.60 , which is 15.8% lower than the 1.90 value of the non-fluorinated methyl 2-nitrobenzoate . This reduction in lipophilicity can influence aqueous solubility and partitioning behavior in multi-step syntheses, facilitating workup in polar solvent systems.

Lower Lipophilicity vs. Non-Fluorinated Analog
Cross-study comparable
ΔLogP = -0.30 (15.8% lower)
Supports aqueous solubility review and polar solvent workup context.
Data to verify; predicted LogP from database sources.
Lipophilicity LogP Aqueous solubility

Lipophilicity vs. Mono-Fluoro Analog

The target compound (LogP 1.60) is marginally less lipophilic than the mono-fluoro analog methyl 4-fluoro-2-nitrobenzoate (LogP 1.64) . The negligible increase in LogP upon addition of the second fluorine atom indicates that the 4,5-difluoro pattern does not compromise polarity, preserving compatibility with polar reaction media.

Lipophilicity vs. Mono-Fluoro Analog
Cross-study comparable
ΔLogP = -0.04 (2.4% lower)
Polarity retention context with additional fluorine.
Predicted LogP; source review recommended.
Structure–property relationship Fluorination Lipophilicity

Lower Lipophilicity vs. Ethyl Ester Analog

Replacing the methyl ester with an ethyl group (ethyl 4,5-difluoro-2-nitrobenzoate) raises LogP from 1.60 to 2.57 [1], a 60.6% increase. This substantial shift underscores the methyl ester's advantage in maintaining lower lipophilicity for aqueous-compatible transformations and facilitates phase separation during workup.

Lower Lipophilicity vs. Ethyl Ester
Cross-study comparable
ΔLogP = -0.97 (37.7% lower)
Supports methyl ester selection for aqueous workup context.
Mixed predicted/experimental LogP; require method verification.
Ester selection LogP Process chemistry

Vicinal Difluoro Effect on SNAr Reactivity

Hammett substituent constants reveal that the 4,5-difluoro-2-nitro substitution pattern provides cumulative meta-electron-withdrawing effects (σmeta 0.337 per fluorine, totaling 0.674 for two fluorines) [1], in addition to the strongly electron-withdrawing nitro group (σmeta 0.710). The combined inductive effect surpasses that of the mono-fluoro analog (methyl 4-fluoro-2-nitrobenzoate, Σσmeta ≈ 1.047) by approximately 32% , predicting significantly enhanced activation for nucleophilic aromatic substitution (SNAr) at halogen-bearing positions.

Vicinal Difluoro SNAr Reactivity
Class-level inference
Σσmeta ≈ 1.384 (+32% vs. mono-fluoro)
Higher electron deficiency supports SNAr reaction-rate context.
Hammett framework; no direct kinetic data.
Nucleophilic aromatic substitution Hammett constants Electronic activation

Higher Boiling Point vs. Mono-Fluoro Analog

Methyl 4,5-difluoro-2-nitrobenzoate has a predicted boiling point of 288.2 °C at 760 mmHg , which is 16.1 °C higher than that of methyl 4-fluoro-2-nitrobenzoate (272.1 °C) . This difference reduces volatility-related losses during solvent evaporation and allows for distillation purification without azeotrope complications.

Higher Boiling Point vs. Mono-Fluoro
Cross-study comparable
288.2 °C (+16.1 °C)
Thermal stability context for distillation purification.
Predicted boiling points; confirm experimentally.
Boiling point Purification Process safety

High-Value Application Scenarios


Fine-Tuned Lipophilicity in Lead Optimization

When optimizing lead compounds for balanced LogP (e.g., targeting CNS or oral bioavailability), medicinal chemists can use methyl 4,5-difluoro-2-nitrobenzoate as a late-stage intermediate that provides lower lipophilicity than both the non-fluorinated analog (ΔLogP -0.30) and the ethyl ester analog (ΔLogP -0.97) , while simultaneously offering enhanced SNAr activation (Σσmeta +32%) for rapid derivatization.

SNAr-Driven Parallel Library Synthesis

The cumulative electron-withdrawing effect of two vicinal fluorines and the ortho-nitro group (Σσmeta ≈ 1.384) renders the aromatic ring highly electrophilic. This enables efficient SNAr-based diversification with amine, alkoxide, and thiol nucleophiles under mild conditions, making the compound ideal for high-throughput parallel synthesis of fluorinated screening libraries.

Multi-Kilogram Production of Fluorinated Intermediates

A published synthetic route delivers methyl 4,5-difluoro-2-nitrobenzoate in 93% yield (39.71 g from 40.0 g of 4,5-difluoro-2-nitrobenzoic acid) . This high-yielding, scalable esterification protocol, cited in patent WO2008/36843 A2 , provides procurement confidence for kilo-lab to pilot-plant campaigns.

Distillation Purification at Scale

With a boiling point of 288.2 °C (16.1 °C higher than the mono-fluoro analog) , the compound is better suited for distillation-based purification, reducing volatile losses and enabling safer large-scale solvent removal without product degradation, a key consideration in industrial procurement specifications.

Application
Selection Property
Validation Focus
Lipophilicity-Modulated Lead Optimization
LogP fine-tuning with SNAr activation
Lipophilicity endpoint review
SNAr-Driven Parallel Library Synthesis
High electrophilicity (Σσmeta context)
Reaction-rate and diversification review
Scale-up of Fluorinated Intermediates
Reported high-yield esterification protocol
Process yield and reproducibility
Distillation-Enabled Purification
Higher boiling point for thermal processing
Volatility and thermal stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,5-difluoro-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.